(2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride
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Overview
Description
(2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride is a synthetic organic compound that belongs to the class of amines. It is characterized by the presence of an indole ring system and a propan-2-amine group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide.
Attachment of the Propan-2-Amine Group: This can be achieved through reductive amination, where the indole derivative is reacted with a suitable aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the amine group, potentially converting it to an alkylamine.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxindole derivatives: from oxidation.
Alkylamines: from reduction.
Nitrated, sulfonated, or halogenated indoles: from substitution.
Scientific Research Applications
Chemistry
- Used as a building block in organic synthesis.
- Studied for its reactivity and potential to form complex molecules.
Biology
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine
- Explored for its potential therapeutic effects, such as acting as a precursor to pharmaceuticals.
Industry
- Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride would depend on its specific biological target. Generally, it could interact with receptors or enzymes, modulating their activity. The indole ring might play a role in binding to specific sites, while the amine group could participate in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine: A stereoisomer with different biological activity.
1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethanamine: Lacks the propan-2-amine group, leading to different chemical properties.
1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-1-amine: Different positioning of the amine group affects its reactivity.
Uniqueness
- The specific stereochemistry and functional groups of (2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride confer unique properties, making it distinct in terms of reactivity and potential applications.
Biological Activity
Introduction
(2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride is a synthetic organic compound that has garnered attention due to its potential pharmacological properties. This compound features an indole ring and a propan-2-amine moiety, which are structural elements commonly associated with various biological activities, including neurotransmitter modulation and potential anticancer effects.
Property | Value |
---|---|
Molecular Formula | C12H20Cl2N2 |
Molecular Weight | 263.20 g/mol |
CAS Number | 2227729-89-5 |
IUPAC Name | (2R)-1-(1-methyl-2,3-dihydroindol-5-yl)propan-2-amine; dihydrochloride |
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors. Preliminary studies suggest that it may:
- Modulate Neurotransmitter Activity : The compound is believed to interact with serotonin and dopamine receptors, potentially influencing mood and behavior.
- Exhibit Antidepressant Effects : Similar compounds have shown efficacy in animal models of depression, indicating a possible role in mood regulation.
- Demonstrate Cytotoxicity : Initial research indicates that this compound may affect cell viability in certain cancer cell lines, suggesting potential applications in oncology.
Research Findings
Research on the biological activity of this compound has revealed several key findings:
Neurotransmitter Modulation
Studies have indicated that compounds with structural similarities to this compound can modulate neurotransmitter systems effectively. For instance, compounds that interact with serotonin receptors often exhibit antidepressant-like effects in preclinical models.
Anticancer Activity
A study conducted on various indole derivatives demonstrated that certain compounds could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific activity of this compound in this context remains to be fully elucidated but suggests a promising avenue for further investigation.
Cytotoxicity Studies
Research has shown that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines. For example, preliminary data suggest significant effects on cell viability in specific breast cancer and leukemia models, warranting further exploration into its potential as a therapeutic agent .
Case Study 1: Antidepressant Effects
In a controlled study using animal models of depression, a related compound demonstrated significant reductions in depressive behaviors when administered over a two-week period. The results indicated that the compound's action on serotonin receptors was crucial for its antidepressant effects .
Case Study 2: Cancer Cell Viability
A recent investigation into the cytotoxic effects of (2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amines revealed that doses as low as 10 µM significantly reduced viability in cultured cancer cells compared to control groups. This finding highlights the need for further studies to understand the underlying mechanisms and therapeutic potential .
Properties
Molecular Formula |
C12H20Cl2N2 |
---|---|
Molecular Weight |
263.20 g/mol |
IUPAC Name |
(2R)-1-(1-methyl-2,3-dihydroindol-5-yl)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c1-9(13)7-10-3-4-12-11(8-10)5-6-14(12)2;;/h3-4,8-9H,5-7,13H2,1-2H3;2*1H/t9-;;/m1../s1 |
InChI Key |
KMLKRIMOOZAHOA-KLQYNRQASA-N |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=C1)N(CC2)C)N.Cl.Cl |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)N(CC2)C)N.Cl.Cl |
Origin of Product |
United States |
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